(Butan-2-yl)(methoxy)amine hydrochloride
Overview
Description
(Butan-2-yl)(methoxy)amine hydrochloride is a chemical compound with the molecular formula C5H14ClNO It is also known by its IUPAC name, N-(sec-butyl)-O-methylhydroxylamine hydrochloride
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)(methoxy)amine hydrochloride typically involves the reaction of sec-butylamine with methoxyamine in the presence of hydrochloric acid. The reaction proceeds as follows:
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Reaction of sec-butylamine with methoxyamine
Reagents: sec-butylamine, methoxyamine
Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions.
Product: (Butan-2-yl)(methoxy)amine
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Formation of hydrochloride salt
Reagents: (Butan-2-yl)(methoxy)amine, hydrochloric acid
Conditions: The free base is treated with hydrochloric acid to form the hydrochloride salt.
Product: this compound
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)(methoxy)amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into primary or secondary amines.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Primary amines, secondary amines
Substitution: Various substituted amines
Scientific Research Applications
(Butan-2-yl)(methoxy)amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (Butan-2-yl)(methoxy)amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (Butan-2-yl)(ethoxy)amine hydrochloride
- (Butan-2-yl)(propoxy)amine hydrochloride
- (Butan-2-yl)(isopropoxy)amine hydrochloride
Uniqueness
(Butan-2-yl)(methoxy)amine hydrochloride is unique due to its specific structural features, such as the methoxy group attached to the amine. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-methoxybutan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-4-5(2)6-7-3;/h5-6H,4H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBILPNJBWNTZEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NOC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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